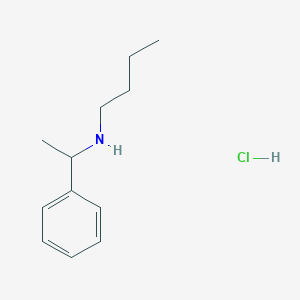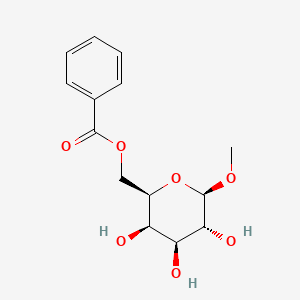
beta-D-Galactopyranoside, methyl, 6-benzoate
Descripción general
Descripción
Beta-D-Galactopyranoside, methyl, 6-benzoate: is a chemical compound with the molecular formula C14H18O7 and a molecular weight of 298.29 g/mol It is a derivative of beta-D-galactopyranoside, where the hydroxyl group at the sixth position is esterified with a benzoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Galactopyranoside, methyl, 6-benzoate typically involves the esterification of methyl beta-D-galactopyranoside with benzoic acid or its derivatives. One common method is the direct acylation of methyl beta-D-galactopyranoside using benzoic anhydride in the presence of a catalyst such as dimethylaminopyridine (DMAP) to yield the desired ester . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, and the product is purified by column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization and recrystallization to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Galactopyranoside, methyl, 6-benzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield methyl beta-D-galactopyranoside and benzoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate moiety, leading to the formation of benzoic acid derivatives.
Substitution: The benzoate group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Transesterification reactions can be catalyzed by acids or bases, with common catalysts including sulfuric acid and sodium methoxide.
Major Products Formed:
Hydrolysis: Methyl beta-D-galactopyranoside and benzoic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Various acylated derivatives of methyl beta-D-galactopyranoside.
Aplicaciones Científicas De Investigación
Beta-D-Galactopyranoside, methyl, 6-benzoate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of biologically active compounds, including potential inhibitors for enzymes such as SARS-CoV-2 protease.
Biochemistry: The compound is utilized in studies involving carbohydrate metabolism and enzyme-substrate interactions.
Industrial Applications: It serves as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of beta-D-Galactopyranoside, methyl, 6-benzoate involves its interaction with specific molecular targets. For instance, as a potential inhibitor of SARS-CoV-2 protease, the compound binds to the active site of the enzyme, forming multiple electrostatic and hydrogen bonds with key residues such as Cys145, His41, Met165, Gly143, Thr26, and Asn142 . This binding inhibits the protease’s activity, thereby preventing the replication of the virus.
Comparación Con Compuestos Similares
Methyl beta-D-galactopyranoside: A precursor to beta-D-Galactopyranoside, methyl, 6-benzoate, lacking the benzoate ester group.
Methyl alpha-D-galactopyranoside: An isomer with the alpha configuration at the anomeric carbon.
Methyl beta-D-glucopyranoside: A similar compound with a glucose moiety instead of galactose.
Uniqueness: this compound is unique due to the presence of the benzoate ester group at the sixth position, which imparts distinct chemical and biological properties. This modification enhances its potential as a bioactive compound and its utility in various synthetic applications .
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7/c1-19-14-12(17)11(16)10(15)9(21-14)7-20-13(18)8-5-3-2-4-6-8/h2-6,9-12,14-17H,7H2,1H3/t9-,10+,11+,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYLWUBYNBJYNW-OIRVYTLQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269689 | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71454-33-6 | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71454-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Galactopyranoside, methyl, 6-benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


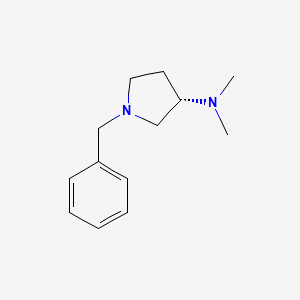
![{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanol](/img/structure/B3280332.png)
![1-{3-Iodo-5-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}methanamine](/img/structure/B3280340.png)

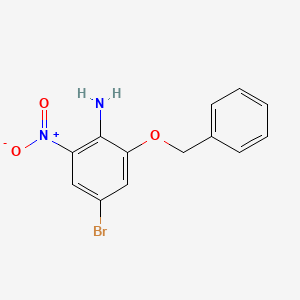
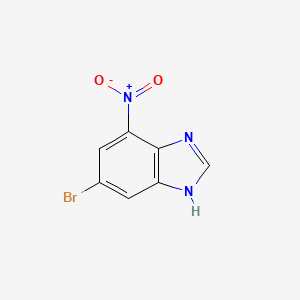
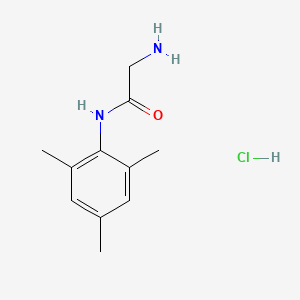
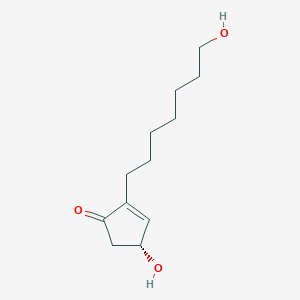

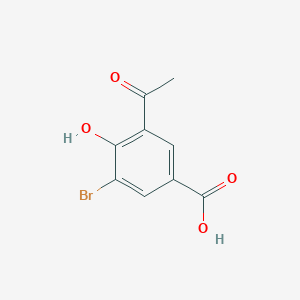


![1-Cyclopropyl-6-fluoro-7-[4-[(4-fluorophenyl)carbamothioyl]-3-methylpiperazin-1-yl]-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3280405.png)
